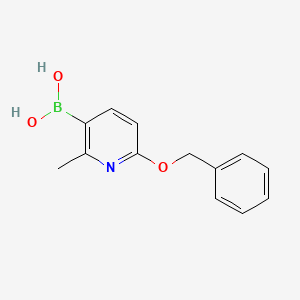

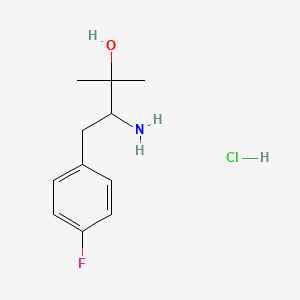

3-Pivalamidobenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Pivalamidobenzofuran-2-carboxamide is a derivative of benzofuran-carboxamide. Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in benzofuran derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This strategy enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .科学的研究の応用

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

3-Pivalamidobenzofuran-2-carboxamide and its derivatives have been studied for their role as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). These compounds are significant for their potential in developing new treatments for cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA2. For example, Patel et al. (2014) synthesized novel derivatives which showed potent inhibition of PARP-1 activity and selective cytotoxicity in BRCA2-deficient cells (Patel et al., 2014).

Antimicrobial Activity

Some derivatives of 3-Pivalamidobenzofuran-2-carboxamide have been explored for their antimicrobial properties. Wardakhan et al. (2005) reported on the synthesis of compounds with this core structure and evaluated their in vitro antimicrobial activity against various bacterial strains (Wardakhan et al., 2005).

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3-Pivalamidobenzofuran-2-carboxamide derivatives helps in the development of more potent and selective agents for various therapeutic applications. For instance, Lee et al. (2012) conducted SAR studies to optimize the potency of benzofuran-7-carboxamide as a PARP-1 inhibitor (Lee et al., 2012).

Synthesis and Characterization Studies

Research in this area also focuses on the synthesis and characterization of novel compounds based on the 3-Pivalamidobenzofuran-2-carboxamide scaffold. Papamicaël et al. (1994) described the synthesis of new 3-substituted α-carbolines, providing valuable insights into the chemical properties and potential applications of these compounds (Papamicaël et al., 1994).

Potential as 5-HT3 Receptor Antagonists

Compounds derived from 3-Pivalamidobenzofuran-2-carboxamide have been investigated for their potential as 5-HT3 receptor antagonists, which can be useful in treating conditions related to serotonin regulation, such as irritable bowel syndrome. Yang et al. (2010) discovered a new class of 2-substituted benzoxazole carboxamides, exhibiting nanomolar in vitro activity against human 5-HT3A receptors (Yang et al., 2010).

特性

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)13(18)16-10-8-6-4-5-7-9(8)19-11(10)12(15)17/h4-7H,1-3H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIKGHYENKOUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pivalamidobenzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)

![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816070.png)

![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)

![2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide](/img/structure/B2816074.png)

![1-(4-chlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816077.png)